N-(6-Ethyl-2-oxo-2H-pyran-3-yl)benzamide
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Overview
Description
N-(6-Ethyl-2-oxo-2H-pyran-3-yl)benzamide is a chemical compound that belongs to the class of pyran-2-ones. These compounds are known for their diverse chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry. The structure of this compound consists of a benzamide group attached to a pyran-2-one ring, which is further substituted with an ethyl group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Ethyl-2-oxo-2H-pyran-3-yl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 6-ethyl-2-oxo-2H-pyran-3-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(6-Ethyl-2-oxo-2H-pyran-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(6-Ethyl-2-oxo-2H-pyran-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-Ethyl-2-oxo-2H-pyran-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate signaling pathways by interacting with receptors and altering their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate
- N-[5-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide
- 3-fluoro-N-[(2R,3S,6R)-2-(hydroxymethyl)-6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-3,6-dihydro-2H-pyran-3-yl]benzamide .
Uniqueness
N-(6-Ethyl-2-oxo-2H-pyran-3-yl)benzamide is unique due to its specific substitution pattern and the presence of both the pyran-2-one and benzamide moieties. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .
Properties
CAS No. |
825633-26-9 |
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Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N-(6-ethyl-2-oxopyran-3-yl)benzamide |
InChI |
InChI=1S/C14H13NO3/c1-2-11-8-9-12(14(17)18-11)15-13(16)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,15,16) |
InChI Key |
ZWFPHQDYAYXTCB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C(=O)O1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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